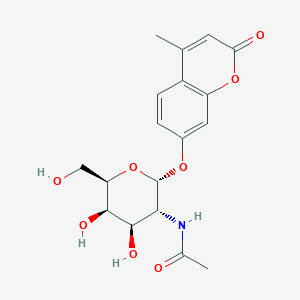

4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

Description

Nuclear Magnetic Resonance (NMR)

1H NMR (500 MHz, DMSO-$$d_6$$) :

| Signal (δ, ppm) | Assignment |

|---|---|

| 7.56 (d, $$ J = 8.75 \, \text{Hz} $$) | H-5 of 4-MU |

| 7.13 (d, $$ J = 2.5 \, \text{Hz} $$) | H-8 of 4-MU |

| 6.21 (d, $$ J = 1.5 \, \text{Hz} $$) | H-3 of 4-MU |

| 5.23 (d, $$ J = 8.4 \, \text{Hz} $$) | H-1 of galactopyranose |

| 4.34 (dd, $$ J = 10.5, 8.5 \, \text{Hz} $$) | H-2 of galactopyranose |

| 1.98 (s) | Acetamido methyl group |

13C NMR (125 MHz, DMSO-$$d_6$$) :

| Signal (δ, ppm) | Assignment |

|---|---|

| 163.72 | Carbonyl (4-MU) |

| 100.17 | Anomeric carbon (C1) |

| 53.91 | Acetamido carbonyl carbon |

| 22.98 | Acetamido methyl carbon |

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- ESI-MS : $$ m/z = 402.1 \, [\text{M} + \text{Na}]^+ $$ (calculated: 402.12).

- Fragmentation : Dominant peak at $$ m/z = 177.0 $$, corresponding to 4-methylumbelliferone.

Crystallographic Analysis and X-Ray Diffraction Studies

While direct X-ray crystallographic data for the compound are limited, intermediates in its synthesis (e.g., 4-methylumbelliferyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranoside) crystallize in the monoclinic space group $$ P2_1 $$, with unit cell parameters $$ a = 8.92 \, \text{Å} $$, $$ b = 11.45 \, \text{Å} $$, $$ c = 14.32 \, \text{Å} $$, and $$ \beta = 98.7^\circ $$. The glycosidic bond angle (C1–O–C7') is 116.5°, consistent with α-configuration.

Thermal properties :

| Property | Value |

|---|---|

| Melting point | 257–260°C |

| Boiling point | 732.2°C (predicted) |

| Density | 1.47 g/cm³ |

Thermodynamic Stability and Solubility Profiles

Solubility

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| DMSO | 15–20 | 25°C, slight heating |

| Methanol | 5–10 | 40°C |

| Water | <1 | 25°C |

Properties

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO8/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21)/t13-,15-,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTHLCFVVACBSA-LHKMKVQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the formation of a β-glycosyl triflate intermediate, which undergoes nucleophilic attack by 4-methylumbelliferone to yield the α-anomer. Key steps include:

-

Activation of the glycosyl donor : AgOTf promotes the conversion of the chloride donor to a reactive triflate, enabling inversion at the anomeric center.

-

Glycosylation : 4-Methylumbelliferone attacks the β-triflate intermediate, forming the α-glycosidic bond due to stereoelectronic effects.

-

Workup and purification : Chromatography on silica gel (chloroform:ethyl acetate, 8:1) isolates the α-anomer (33% yield) and minor β-anomer (10–20% yield).

Optimization of Anomeric Selectivity

Anomeric purity is influenced by:

-

Solvent polarity : Dichloromethane enhances α-selectivity by stabilizing the oxocarbenium ion transition state.

-

Catalyst ratio : A 1:1 molar ratio of AgOTf to glycosyl donor minimizes side reactions.

-

Temperature : Reactions conducted at 0°C improve α-anomer yield by reducing epimerization.

Azide-to-Acetamido Conversion via Staudinger Reaction

Following glycosylation, the 2-azido group is converted to an acetamido moiety through a two-step sequence:

Azide Reduction

The azido intermediate undergoes Staudinger reaction with triphenylphosphine (PPh₃) in tetrahydrofuran (THF), yielding a primary amine:

Reaction conditions:

Acetylation

The amine is acetylated using acetic anhydride (Ac₂O) in pyridine:

-

Temperature : 0°C to room temperature.

-

Yield : Quantitative conversion confirmed by TLC (Rf = 0.45 in chloroform:methanol, 9:1).

Enzymatic Synthesis Using Glycosyltransferases

While chemical methods dominate, enzymatic approaches offer stereospecificity without protecting groups. A study demonstrated the use of β-galactosidase from Bacillus circulans to synthesize 4-MU-α-GalNAc derivatives:

Enzyme-Catalyzed Glycosylation

Advantages and Limitations

-

Specificity : Enzymes eliminate the need for anomeric control agents.

-

Scalability : Lower yields compared to chemical methods hinder industrial adoption.

Comparative Analysis of Synthesis Methods

| Parameter | Chemical Glycosylation | Enzymatic Synthesis |

|---|---|---|

| Yield | 33–40% | 45–60% |

| Anomeric Purity | >90% α-anomer | 100% α-anomer |

| Reaction Time | 48–72 hours | 24 hours |

| Cost | High (AgOTf, chromatography) | Moderate (enzyme production) |

| Scalability | Industrial-scale feasible | Limited by enzyme cost |

Troubleshooting Common Synthesis Challenges

Low Glycosylation Yields

β-Anomer Contamination

-

Cause : Epimerization during workup.

-

Solution : Quench reactions rapidly at 0°C and purify via flash chromatography.

Applications in Diagnostic Assays

4-MU-α-GalNAc’s utility stems from its fluorescence upon enzymatic hydrolysis (λex = 360 nm, λem = 445 nm at pH 4.5). Key applications include:

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside undergoes several types of chemical reactions, including:

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can undergo these reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products Formed

The primary product formed from the enzymatic hydrolysis of this compound is 4-methylumbelliferone, which exhibits strong fluorescence .

Scientific Research Applications

Enzyme Activity Assays

One of the primary applications of 4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is as a substrate for the enzyme N-acetyl-alpha-D-galactosaminidase. This enzyme plays a critical role in the hydrolysis of glycosidic bonds in glycoproteins and glycolipids.

- Fluorometric Measurement : The hydrolysis of this substrate releases 4-methylumbelliferone, which can be quantified using fluorometric techniques. This method allows for sensitive detection of enzyme activity, making it particularly useful in clinical settings for diagnosing lysosomal storage disorders such as Sanfilippo B disease .

Case Study: Diagnosis of Sanfilippo B Disease

A study demonstrated the utility of this compound in diagnosing Sanfilippo B syndrome by measuring N-acetyl-alpha-D-galactosaminidase activity in patient samples. The results indicated a marked decrease in enzymatic activity in affected individuals compared to healthy controls, highlighting the substrate's diagnostic potential .

Research on Glycosylation Processes

The compound is also employed in research focusing on glycosylation, a vital biological process involving the addition of carbohydrates to proteins and lipids. Understanding glycosylation is crucial for elucidating mechanisms underlying various diseases, including cancer and genetic disorders.

- Substrate Specificity Studies : Researchers utilize this fluorogenic substrate to investigate the specificity and kinetics of glycosyltransferases involved in galactose metabolism. The ability to monitor real-time enzymatic reactions enhances our understanding of these critical biochemical pathways .

Structural Studies and Molecular Interactions

This compound serves as a valuable tool for studying molecular interactions between carbohydrates and proteins.

- Lectin Binding Studies : The substrate's structural properties allow researchers to explore its interactions with lectins and other carbohydrate-binding proteins. Such studies are essential for understanding cell recognition processes and their implications in immunology and cell biology .

Comparative Analysis with Related Compounds

To further illustrate the unique applications of this compound, a comparison with related compounds is provided below:

| Compound Name | Structural Features | Unique Applications |

|---|---|---|

| 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | Similar acetamido group; differs in sugar backbone (glucose) | Used primarily in glucosidase studies |

| Methyl 2-acetamido-2-deoxy-alpha-D-mannopyranoside | Contains mannose instead of galactose | Important for studying mannosidase activity |

| Methyl this compound | Fluorescent tag enhances detection sensitivity | Useful in enzyme activity assays |

This table highlights how different structural features influence the specific applications of these compounds in biochemical research.

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside involves its hydrolysis by specific enzymes. The compound is cleaved by alpha- and beta-galactopyranosaminidase, releasing 4-methylumbelliferone. This release results in a fluorescent signal that can be measured to quantify enzyme activity . The molecular targets are the active sites of these enzymes, where the hydrolysis reaction occurs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound’s uniqueness arises from its α-D-galactopyranose moiety, acetamido group at the C2 position, and lack of acetyl/sulfate modifications. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Anomer-Specific Enzyme Recognition

- α vs. β Anomers: The α-configuration in 4-methylumbelliferyl 2-acetamido-α-D-galactopyranoside ensures specificity for α-galactosidases, whereas β-anomers (e.g., CAS 36476-29-6) target β-galactosidases. Studies using α-anomer controls (e.g., 4-methylumbelliferyl-α-D-glucopyranoside, CAS 38597-12-5) confirm β-enzyme specificity via fluorescence assays .

- Clinical Relevance: In Morquio A disease, β-galactosidase activity in patient fibroblasts is <10% of normal controls when using the sulfated β-D-galactopyranoside derivative, underscoring anomer-specific diagnostic utility .

Impact of Substituents on Stability and Activity

- Acetamido Group: Enhances resistance to non-specific hydrolysis compared to non-acetamido analogs (e.g., 4-methylumbelliferyl β-D-galactopyranoside) .

- Acetyl Groups : 3,4,6-Tri-O-acetyl derivatives (CAS 124167-46-0) exhibit prolonged stability in storage but require deacetylation for enzyme recognition .

- Sulfation: Sulfated derivatives (e.g., 4-methylumbelliferyl 2-acetamido-6-sulfate-β-D-glucopyranoside, CAS 142439-99-4) are critical for detecting sulfatase deficiencies in mucopolysaccharidoses .

Sugar Moiety and Enzyme Specificity

- Galactose vs. Glucose: β-D-galactopyranosides target β-galactosidases, while β-D-glucopyranosides (e.g., CAS 18997-57-4) are specific to β-glucosidases. This distinction is vital for studying substrate-enzyme interactions in glycosphingolipid disorders .

- Glucuronic Acid : The glucuronide derivative (CAS 6160-80-1) is exclusive to β-glucuronidase, a marker for bacterial contamination and liver pathology .

Diagnostic Use Cases

- Tay-Sachs Disease: Sulfated β-D-galactopyranoside derivatives differentiate carriers (enzyme activity ~50% of normal) from affected individuals (<2% activity) .

- Chitinase Studies: The tri-O-acetyl-β-D-galactopyranoside derivative (CAS 124167-46-0) is a preferred substrate for fungal chitinase due to its stability and fluorescence yield .

Enzymatic Assay Optimization

- Sulfation Dependency: Non-sulfated analogs (e.g., CAS 6160-78-7) show 10-fold lower activity in sulfatase assays compared to sulfated versions .

- Acetyl Group Hydrolysis : Deacetylation of 3,4,6-tri-O-acetyl derivatives under alkaline conditions increases substrate availability for β-galactosidases .

Biological Activity

4-Methylumbelliferyl 2-acetamido-2-deoxy-α-D-galactopyranoside (4-MU-α-Gal) is a fluorogenic substrate utilized in various biochemical assays, particularly for the detection and quantification of specific glycosidase activities. This compound has garnered attention in enzymology and microbiology due to its ability to release 4-methylumbelliferone (4-MU), a fluorescent product, upon enzymatic hydrolysis.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁NO₈ |

| Molecular Weight | 379.36 g/mol |

| Density | 1.47 g/cm³ |

| Melting Point | 257-260 °C |

| Boiling Point | 732.2 °C at 760 mmHg |

| CAS Number | 124223-99-0 |

The biological activity of 4-MU-α-Gal is primarily based on its role as a substrate for α-galactosidases and β-galactosaminidases. When these enzymes act on the compound, they cleave the glycosidic bond, releasing the fluorescent moiety, 4-methylumbelliferone. This process can be quantitatively measured using fluorometric techniques, making it a valuable tool in enzyme assays.

Applications in Research

-

Enzyme Activity Measurement :

- N-acetyl-α-D-galactosaminidase : The compound is effectively used to measure the activity of this enzyme, which plays a crucial role in glycoprotein metabolism.

- Fluorometric Assays : The release of 4-MU can be monitored under specific pH conditions, thus allowing for precise quantification of enzyme activity .

- Microbial Studies :

- Clinical Applications :

Case Study: Enzyme Activity in Human Serum

A study demonstrated the use of 4-MU-α-Gal in assessing N-acetyl-α-D-galactosaminidase activity from human blood serum. The results indicated that varying concentrations of the substrate led to proportional increases in fluorescence, confirming its utility as a reliable assay component .

Research Findings

- A comprehensive review highlighted the synthesis and application of fluorogenic substrates like 4-MU-α-Gal in various biochemical contexts, emphasizing their importance in understanding enzyme kinetics and metabolic pathways .

- Another study focused on the specificity of different bacterial sialidases towards substrates similar to 4-MU-α-Gal, showcasing how these enzymes can influence carbohydrate metabolism within the human gut .

Q & A

Q. How is 4-methylumbelliferyl 2-acetamido-2-deoxy-α-D-galactopyranoside used in fluorogenic enzyme assays?

Methodological Answer: This compound serves as a fluorogenic substrate for α-D-galactosidase and related enzymes. Upon enzymatic cleavage, it releases 4-methylumbelliferone (4-MU), which fluoresces at ~450 nm under UV light (excitation ~360 nm). To design an assay:

- Substrate Concentration : Optimize between 0.1–1.0 mM to balance sensitivity and background fluorescence .

- Enzyme Source : Use purified enzymes or lysates from cultured fibroblasts, leukocytes, or amniotic fluid cells, as validated in clinical studies .

- Detection : Measure fluorescence using a microplate reader with appropriate filters. Include controls (e.g., enzyme-free blanks) to account for autofluorescence .

Q. What are the optimal storage and assay conditions for this substrate?

Methodological Answer:

- Storage : Store lyophilized powder at <-20°C in airtight containers to prevent hydrolysis. Reconstituted solutions should be aliquoted and stored at -80°C for long-term stability .

- pH Sensitivity : Fluorescence intensity of 4-MU is pH-dependent. Use a termination buffer (e.g., 0.1 M glycine, pH 10.4) to maximize signal .

- Temperature : Assays are typically conducted at 37°C, but kinetic studies may require variable temperatures to study enzyme thermodynamics .

Q. How is this compound synthesized and characterized?

Methodological Answer:

- Synthesis : The glycosidic bond is formed via Koenigs-Knorr reaction, where 4-methylumbelliferone is coupled to a peracetylated 2-acetamido-2-deoxy-α-D-galactopyranosyl donor. Protective groups (e.g., acetyl, benzyl) are removed post-coupling .

- Characterization : Confirm purity and structure using:

- NMR : H and C NMR to verify anomeric configuration and acetamido group integrity .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme activity data when using this substrate?

Methodological Answer: Discrepancies may arise due to:

- Enzyme Specificity : Confirm the target enzyme’s preference for α- vs. β-glycosidic linkages. For example, α-D-galactosidase cleaves α-linked substrates, while β-N-acetylglucosaminidase acts on β-linked analogs .

- Interfering Enzymes : Use inhibitors like galactono-1,4-lactone (α-galactosidase inhibitor) or N-acetylglucosamine-thiazoline (β-hexosaminidase inhibitor) to isolate activity .

- Buffer Composition : Ionic strength and cofactors (e.g., metal ions) can modulate activity. Compare Tris-HCl vs. citrate-phosphate buffers .

Q. How can kinetic parameters (KmK_mKm, VmaxV_{max}Vmax) be determined using this substrate?

Methodological Answer:

-

Michaelis-Menten Analysis : Perform assays at varying substrate concentrations (0.05–5 mM). Plot initial velocity () vs. [S] and fit data to .

-

Fluorescence Calibration : Generate a 4-MU standard curve (0–100 μM) to convert fluorescence units to product concentration .

-

Example Data :

Enzyme Source (mM) (nmol/min/mg) Reference Human fibroblasts 0.23 ± 0.03 8.7 ± 0.9 Recombinant α-galactosidase 0.41 ± 0.05 12.4 ± 1.2

Q. Can this substrate be modified for targeted applications in complex biological systems?

Methodological Answer:

- Isotopic Labeling : Introduce C or H labels into the galactopyranoside moiety for tracer studies in metabolic pathways .

- Derivatization : Replace the 4-methylumbelliferyl group with bioorthogonal tags (e.g., azide) for click chemistry-based detection in live cells .

- Stability Enhancements : Fluorinated analogs (e.g., trifluoromethylumbelliferyl derivatives) improve hydrolysis rates in certain enzymes .

Q. How is this substrate applied in cellular or tissue-based models?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.